5-Bromo-2-(3-methoxypropoxy)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-(3-methoxypropoxy)pyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-9-4-3-8(10)7-11-9/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
RHVHGYPRRDMVMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 3 Methoxypropoxy Pyridine and Analogues
Precursor Synthesis and Intermediate Functionalization
The assembly of the target compound typically begins with the preparation of appropriately functionalized pyridine (B92270) precursors. This foundational stage is critical as it establishes the core structure upon which the final substitutions are made. A common and logical precursor for introducing the ether linkage at the 2-position is 5-bromo-2-hydroxypyridine (B85227).
Achieving the desired 5-bromo substitution pattern on a pyridine ring requires regioselective control. Direct bromination of pyridine is often challenging due to the deactivation of the ring by the nitrogen atom, leading to harsh reaction conditions and mixtures of products. More sophisticated strategies are therefore employed to control the position of bromination.
One effective strategy involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This activation allows for bromination under milder conditions. Subsequent deoxygenation of the N-oxide restores the pyridine ring. Baran et al. have demonstrated the regioselective bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsh reagents like Br₂. tcichemicals.com
For precursors already containing a directing group, such as a hydroxyl or methoxy (B1213986) group at the 2-position, the electronic properties of this group guide the regioselectivity of electrophilic bromination. An alkoxy group at the 2-position is ortho-, para-directing, favoring substitution at the 3- and 5-positions. Careful control of reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide) and solvent, is crucial to selectively obtain the 5-bromo isomer. google.com Another approach involves a Sandmeyer-type reaction starting from an aminopyridine. For instance, 5-amino-2-methylpyridine (B47470) can be converted to 5-bromo-2-methylpyridine (B113479) by diazotization followed by reaction with a bromide source. google.com
The 3-methoxypropoxy side chain is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This classical and versatile method involves the reaction of an alkoxide with an alkyl halide. wikipedia.org
In the context of synthesizing 5-Bromo-2-(3-methoxypropoxy)pyridine, the key precursor is 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromo-2-pyridone). chemimpex.comnih.gov This precursor can be synthesized by the demethylation of 5-bromo-2-methoxypyridine (B44785) using strong acid. chemicalbook.com
The synthesis proceeds in two main steps:
Deprotonation: The 5-bromo-2-hydroxypyridine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide (or pyridinolate) anion. This deprotonation enhances the nucleophilicity of the oxygen atom. youtube.com
Nucleophilic Substitution (Sₙ2): The resulting nucleophilic alkoxide is then reacted with an appropriate electrophile, such as 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane. The alkoxide attacks the carbon atom bearing the halogen, displacing the halide and forming the desired ether linkage in an Sₙ2 reaction. wikipedia.orgyoutube.com
The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 mechanism.
Table 1: Key Reactions in Precursor Synthesis and Etherification
| Step | Reactants | Reagents | Product | Reaction Type |
| Precursor Synthesis | 5-Bromo-2-methoxypyridine | HCl, Water | 5-Bromo-2-hydroxypyridine | Demethylation |
| Etherification | 5-Bromo-2-hydroxypyridine, 1-Bromo-3-methoxypropane | Base (e.g., NaH, K₂CO₃) | This compound | Williamson Ether Synthesis (Sₙ2) |
The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies, allowing for the efficient production of a library of related compounds.
A divergent synthesis begins with a common intermediate that is subsequently modified to produce a variety of analogues. This compound itself serves as an excellent common intermediate for divergent synthesis. The bromine atom at the 5-position is a versatile functional handle that can be used for various transformations, particularly palladium-catalyzed cross-coupling reactions, to introduce a wide range of substituents. This allows for the creation of a library of 5-substituted-2-(3-methoxypropoxy)pyridine analogues from a single, readily accessible precursor.
Advanced Catalytic Transformations in Pyridine Synthesis
Modern organic synthesis frequently utilizes advanced catalytic methods to functionalize heterocyclic compounds like pyridine. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov For a substrate like this compound, the carbon-bromine bond is an ideal site for such transformations. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making aryl bromides common and effective substrates. yonedalabs.com
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds, specifically for creating biaryl structures or attaching alkyl or vinyl groups to an aromatic ring. yonedalabs.comlibretexts.org The reaction couples an organohalide (the electrophile) with an organoboron compound, such as a boronic acid or boronic ester (the nucleophile), in the presence of a palladium catalyst and a base. libretexts.org
For this compound, the Suzuki-Miyaura reaction provides a direct method to introduce a variety of substituents at the 5-position. The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This methodology allows for the synthesis of a vast array of analogues by coupling this compound with various commercially available or readily synthesized boronic acids (e.g., aryl, heteroaryl, alkyl, or vinyl boronic acids). mdpi.comnih.gov
Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) |
| 5-Bromo-2-fluoropyridine | 5-Bromo-2-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | 92% nih.gov |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | Moderate to Good mdpi.com |
| ortho-bromoanilines | Various aryl/alkyl boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | ortho-substituted anilines | Various |
Note: The table provides examples of Suzuki-Miyaura reactions on similar bromopyridine systems to illustrate the scope and conditions of the reaction.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Other Metal-Catalyzed C-Heteroatom Bond Formations
While copper-mediated reactions are common for C-O bond formation, other transition metals, particularly palladium and nickel, have emerged as powerful catalysts for the synthesis of aryl and heteroaryl ethers. These methods, often referred to as Buchwald-Hartwig amination-type reactions for C-O bond formation, offer an alternative route to compounds like this compound.
Palladium-Catalyzed Alkoxylation:
Palladium-catalyzed C-O cross-coupling reactions have become a staple in organic synthesis for their broad substrate scope and functional group tolerance. The synthesis of 2-alkoxypyridines from 2-halopyridines can be efficiently achieved using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
A general representation of this transformation is the reaction of a 2-halopyridine with an alcohol in the presence of a palladium catalyst. For the synthesis of this compound, the starting materials would be a 5-bromo-2-halopyridine (e.g., 2,5-dibromopyridine (B19318) or 5-bromo-2-chloropyridine) and 3-methoxypropan-1-ol.
The catalytic cycle typically involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by the formation of a palladium-alkoxide intermediate and subsequent reductive elimination to yield the desired 2-alkoxypyridine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Nickel-Catalyzed Alkoxylation:
Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the C-O bond formation between halopyridines and alcohols. The mechanism is believed to be similar to that of palladium-catalyzed reactions, involving Ni(0)/Ni(II) catalytic cycles.
Research on nickel-catalyzed alkoxylation of 2-chloropyridines has demonstrated the feasibility of this approach. The use of specific ligands, such as bathophenanthroline, has been shown to be effective in these transformations.
Copper-Mediated Reactions for Alkoxylation
Copper-catalyzed C-O bond formation, historically known as the Ullmann condensation, is a well-established method for the synthesis of aryl and heteroaryl ethers. primescholars.com This approach is particularly relevant for the synthesis of this compound from a 5-bromo-2-halopyridine and 3-methoxypropan-1-ol.
The reaction typically involves heating the halopyridine and the alcohol in the presence of a copper catalyst and a base. While traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, modern variations utilize catalytic amounts of copper with the aid of ligands to facilitate the reaction under milder conditions.
A plausible synthetic route to this compound would involve the reaction of 2,5-dibromopyridine with 3-methoxypropan-1-ol. The methoxy group would preferentially substitute the bromine atom at the more reactive 2-position of the pyridine ring. A similar reaction has been reported for the synthesis of 5-Bromo-2-methoxypyridine from 2,5-dibromopyridine and methanol (B129727) with sodium hydroxide, affording a high yield of 98%. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Strategies on Halopyridines
Nucleophilic aromatic substitution (SNAr) is a direct and often efficient method for the synthesis of substituted pyridines. This strategy relies on the reaction of a nucleophile with a pyridine ring that is activated towards nucleophilic attack by the presence of electron-withdrawing groups and a good leaving group. In the context of synthesizing this compound, a suitable precursor would be a 5-bromo-2-halopyridine, where the halogen at the 2-position serves as the leaving group.
The reaction proceeds by the attack of the alkoxide of 3-methoxypropan-1-ol (formed by deprotonation with a base) on the electron-deficient C2 position of the pyridine ring. This forms a resonance-stabilized intermediate (a Meisenheimer-like complex), which then expels the halide ion to yield the final product. The presence of the bromine atom at the 5-position and the nitrogen atom in the pyridine ring contribute to the electrophilicity of the C2 position, facilitating the nucleophilic attack.
A closely related synthesis of 5-bromo-2-methoxy-3-nitropyridine (B130787) from 5-bromo-2-chloro-3-nitropyridine (B118568) and sodium methoxide (B1231860) in methanol has been reported to proceed with a 98% yield. chemicalbook.com This high yield suggests that the SNAr pathway is a highly effective method for the alkoxylation of activated halopyridines.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is a critical step in the development of a commercially viable and efficient synthesis of this compound. This involves a systematic investigation of various reaction parameters to maximize the yield and purity of the product while minimizing reaction time, cost, and environmental impact.
Key parameters for optimization in metal-catalyzed reactions include:
Catalyst and Ligand: Screening different palladium or nickel catalysts and a variety of phosphine or other ligands to identify the most active and selective system.
Base: Evaluating a range of inorganic and organic bases (e.g., carbonates, phosphates, alkoxides) to find one that effectively promotes the reaction without causing side reactions.
Solvent: Testing different solvents to ensure adequate solubility of reactants and intermediates, and to facilitate the desired reaction pathway.
Temperature and Reaction Time: Determining the optimal temperature and reaction duration to achieve complete conversion while minimizing the formation of impurities.
For SNAr reactions, optimization would focus on:
Base: The choice and stoichiometry of the base are crucial for the complete formation of the nucleophilic alkoxide.
Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence the reaction rate.
Temperature: While many SNAr reactions proceed at or near room temperature, some may require heating to achieve a reasonable reaction rate.
Process development also involves considerations for scale-up, such as heat transfer, mixing, and purification methods. The development of a robust and reproducible process is essential for the large-scale production of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. primescholars.comtaylorandfrancis.com Catalytic reactions are generally more atom-economical than stoichiometric reactions.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or bio-derived solvents. acsgcipr.org The development of solvent-free reaction conditions is an even more desirable goal.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste. The development of recyclable catalysts further enhances the sustainability of the process.
Waste Prevention: Designing syntheses to produce minimal waste and avoiding the use of protecting groups, which add steps and generate waste.
For the synthesis of this compound, applying green chemistry principles could involve selecting a highly efficient catalytic method that operates under mild conditions in a green solvent. Furthermore, process optimization to minimize excess reagents and by-product formation would contribute to a more sustainable synthesis. The E-factor (environmental factor), which is the ratio of the mass of waste to the mass of the product, is a useful metric for evaluating the greenness of a chemical process. chembam.com
Reactivity and Transformational Chemistry of 5 Bromo 2 3 Methoxypropoxy Pyridine
Chemical Transformations Involving the Bromine Atom
The carbon-bromine bond at the 5-position of the pyridine (B92270) ring is a primary site for synthetic modification. This position is amenable to both nucleophilic substitution reactions, particularly through transition-metal catalysis, and the formation of organometallic intermediates.
Nucleophilic Displacement Reactions
While classical nucleophilic aromatic substitution (SNAr) on a halopyridine is generally favored at the 2- or 4-positions due to stabilization of the Meisenheimer intermediate by the ring nitrogen, the C-5 bromine atom of 5-Bromo-2-(3-methoxypropoxy)pyridine can be effectively displaced using modern cross-coupling methodologies. These reactions have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by coupling the bromopyridine with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This transformation is widely used to synthesize biaryl and heteroaryl-aryl structures. nih.govmdpi.com For this compound, a typical reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding 5-aryl or 5-vinyl substituted pyridine. nih.gov
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is readily achieved via the Buchwald-Hartwig amination. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the reaction of this compound with a wide variety of primary and secondary amines, amides, or N-heterocycles. acsgcipr.org The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base. nih.govlibretexts.org This method provides a direct route to 5-amino-2-(3-methoxypropoxy)pyridine derivatives, which are valuable synthetic intermediates.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | 5-Aryl-2-(3-methoxypropoxy)pyridine |
| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/XPhos or BINAP | NaOtBu, K₃PO₄, LiHMDS | 5-(R¹R²N)-2-(3-methoxypropoxy)pyridine |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The bromine atom can be converted into a nucleophilic carbon center through the formation of organometallic reagents. These intermediates are highly reactive and can engage with a wide array of electrophiles.
Organolithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) can lead to lithium-halogen exchange. wikipedia.orgyoutube.com This process generates the highly reactive 2-(3-methoxypropoxy)pyridin-5-yl-lithium. wikipedia.orglibretexts.org This species can then be quenched with various electrophiles, including aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and nitriles.
Grignard Reagents: The corresponding Grignard reagent can be prepared by reacting this compound with activated magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The formation of pyridyl Grignard reagents can sometimes be challenging, but methods such as halogen-metal exchange with another Grignard reagent (e.g., isopropylmagnesium chloride) can also be employed. epo.orgresearchgate.net The resulting 2-(3-methoxypropoxy)pyridin-5-yl-magnesium bromide is a potent nucleophile for reactions with carbonyl compounds and other electrophiles. organic-chemistry.org
Organozinc Reagents: Organozinc reagents, which offer a balance of reactivity and functional group tolerance, can also be prepared. researchgate.net This is typically achieved by first forming the organolithium species, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). The resulting organozinc compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.
Modifications of the Pyridine Ring System
The pyridine nucleus itself is subject to chemical modification, although its inherent electron-deficient nature influences the types of reactions it readily undergoes.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing effect of the ring nitrogen, which deactivates the ring towards electrophilic attack. youtube.com Reactions often require harsh conditions. The substituents on this compound influence the regiochemical outcome. The 2-alkoxy group is an activating, ortho, para-directing group (directing to positions 3 and 5), while the 5-bromo group is a deactivating, meta-directing group (directing to position 3).
Nitration: The introduction of a nitro group onto the pyridine ring typically requires aggressive reagents, such as a mixture of nitric acid and fuming sulfuric acid (oleum) or nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.orggoogle.comrsc.org Given the directing effects of the existing substituents, the most likely position for nitration would be the C-3 position, which is ortho to the activating alkoxy group and meta to the deactivating bromo group.
Oxidation and Reduction Chemistry of the Pyridine Nucleus
Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. scripps.edu This transformation is typically accomplished using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or sodium percarbonate. organic-chemistry.orgresearchgate.netwikipedia.org The resulting this compound N-oxide exhibits altered reactivity, with the N-oxide group activating the 2- and 4-positions towards nucleophilic attack and modifying the electronic properties of the ring.
Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium under hydrogen pressure can lead to the saturation of the pyridine ring, yielding the corresponding piperidine (B6355638) derivative. This process may also result in concurrent hydrodebromination (replacement of the bromine atom with hydrogen). Alternatively, selective dehalogenation can be achieved using specific reducing agents or catalytic transfer hydrogenation conditions, yielding 2-(3-methoxypropoxy)pyridine.
Derivatization of the 3-Methoxypropoxy Side Chain
The 3-methoxypropoxy side chain offers another handle for chemical modification, primarily through cleavage of the ether linkages.
Ether bonds are generally stable but can be cleaved under strongly acidic conditions. wikipedia.org Treating this compound with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures would lead to the cleavage of the ether bond attached to the pyridine ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The initial product would be 5-bromo-2-hydroxypyridine (B85227) (or its tautomer, 5-bromo-pyridin-2(1H)-one) and 1-halo-3-methoxypropane. Under forcing conditions, the second ether linkage could also be cleaved. Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers and represent a common alternative. organic-chemistry.org
| Reaction Type | Reagent | Expected Major Products |
|---|---|---|
| Acidic Ether Cleavage | Excess HBr or HI | 5-Bromo-2-hydroxypyridine, 1,3-Dihalopropane |
| Lewis Acid Cleavage | BBr₃ | 5-Bromo-2-hydroxypyridine, 1,3-Dibromopropane |
Cleavage of Ether Linkages
The ether linkages in this compound, specifically the bond between the pyridine ring and the propoxy chain, as well as the methoxy (B1213986) group on the chain, can be cleaved under specific, often harsh, reaction conditions. This cleavage is typically achieved through the action of strong acids.
The mechanism of acid-catalyzed ether cleavage generally involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile attacks the adjacent carbon atom. The specific pathway, either S(_N)1 or S(_N)2, is dependent on the nature of the carbon atoms flanking the ether oxygen. Given that the carbon of the pyridine ring is sp-hybridized and the carbons of the propoxy chain are sp-hybridized, the cleavage of the aryl-alkyl ether bond will have distinct characteristics.
Table 1: Conditions for Acid-Catalyzed Ether Cleavage
| Reagent | Conditions | Products | Reaction Type |
| Hydroiodic Acid (HI) | Excess, heat | 5-Bromo-2-hydroxypyridine, 1,3-diiodopropane, and methyl iodide | Nucleophilic Substitution |
| Hydrobromic Acid (HBr) | Excess, heat | 5-Bromo-2-hydroxypyridine and 1,3-dibromopropane | Nucleophilic Substitution |
| Boron Tribromide (BBr(_3)) | Inert solvent, low temperature | 5-Bromo-2-hydroxypyridine | Lewis Acid-Catalyzed Cleavage |
This table presents plausible reaction conditions and products based on general principles of ether cleavage, as specific experimental data for this compound was not available in the searched literature.
Detailed research findings on analogous 2-alkoxypyridines indicate that the cleavage of the ether bond is a feasible transformation to unmask the 2-hydroxypyridine (B17775) tautomer. This reaction is a key step in the synthesis of various pyridone-containing compounds, which are of significant interest in medicinal chemistry.
Functional Group Interconversions on the Propoxy Chain
The 3-methoxypropoxy side chain of this compound offers opportunities for various functional group interconversions. These transformations can be used to introduce new functionalities or to modify the properties of the molecule.
One notable reaction is the oxidation of the carbon atoms on the propoxy chain. While the pyridine ring is relatively resistant to oxidation, the alkyl chain can be oxidized under appropriate conditions. For instance, oxidation at the carbon adjacent to the pyridyl oxygen could potentially lead to the formation of an ester or, with further oxidation, a carbonate derivative. More commonly, side-chain oxidation of alkyl-substituted aromatic compounds with strong oxidizing agents like potassium permanganate (B83412) or chromic acid leads to the formation of a carboxylic acid at the benzylic position. libretexts.orgyoutube.com In the context of the propoxy chain, this would likely result in cleavage of the chain.
Another potential transformation is the reduction of the methoxy group, although this is a challenging reaction to perform selectively. More feasible would be the introduction of other functional groups through nucleophilic substitution if a suitable leaving group were present on the chain.
Table 2: Potential Functional Group Interconversions on the Propoxy Chain
| Reaction Type | Reagents and Conditions | Potential Products |
| Oxidation | KMnO(_4), heat | 5-Bromo-2-carboxymethoxypyridine (via cleavage and oxidation) |
| Ether Cleavage | HBr or HI, heat | 5-Bromo-2-(3-hydroxypropoxy)pyridine |
Cycloaddition and Rearrangement Reactions Involving the Pyridine Moiety
The pyridine ring of this compound can participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple alkenes or dienes. These reactions typically require activation of the pyridine ring or the use of highly reactive reaction partners.
One of the most well-known cycloaddition reactions involving aromatic systems is the Diels-Alder reaction. wikipedia.org Pyridine itself is generally a poor diene in [4+2] cycloadditions due to its aromatic stability. However, electron-deficient pyridines can act as dienophiles. scilit.com The presence of the electron-withdrawing bromine atom and the electron-donating alkoxy group in this compound presents a complex electronic profile that could influence its reactivity in such reactions. Activation of the pyridine ring, for example by N-oxidation, can enhance its participation in cycloaddition reactions.
Another important class of cycloadditions is the 1,3-dipolar cycloaddition. wikipedia.orgyoutube.com This reaction involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. The pyridine ring can act as a dipolarophile, particularly when substituted with electron-withdrawing groups.
Rearrangement reactions of the pyridine moiety are also known. For instance, substituted pyridines can undergo photochemical rearrangements to afford various isomers. Additionally, certain N-substituted pyridinium (B92312) salts are known to undergo rearrangements.
Chemo-, Regio-, and Stereoselective Reactions
The presence of multiple reactive sites in this compound makes the control of selectivity in its chemical transformations a critical aspect.
Chemoselectivity: The molecule possesses a bromine atom, which is a versatile handle for cross-coupling reactions, and an ether linkage, which can be cleaved. Selective reaction at one site without affecting the other is a key challenge. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is expected to be more reactive than the C-O ether bond, allowing for selective functionalization at the 5-position. nih.gov
Regioselectivity: In reactions involving the pyridine ring, such as electrophilic or nucleophilic substitution, the position of attack is governed by the directing effects of the existing substituents. The bromine atom is a deactivating ortho, para-director, while the alkoxy group is an activating ortho, para-director. Their combined influence will determine the regiochemical outcome of further substitutions on the pyridine ring. A significant regioselective reaction for substituted pyridines is directed ortho-metalation. researchgate.netrsc.org The alkoxy group at the 2-position can direct lithiation to the 3-position.
Stereoselectivity: While the parent molecule is achiral, the introduction of new substituents through reactions can create stereocenters. Controlling the stereochemical outcome of such reactions is crucial for the synthesis of enantiomerically pure compounds. For instance, stereoselective synthesis of 2,5-disubstituted pyridines can be achieved through various synthetic strategies. rsc.orgnih.gov
Table 3: Examples of Selective Reactions on Substituted Pyridines
| Reaction Type | Substrate Example | Reagents and Conditions | Product | Selectivity |
| Suzuki Cross-Coupling | 5-Bromo-2-methoxypyridine (B44785) | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-methoxypyridine | Chemoselective |
| Directed ortho-Lithiation | 2-Methoxypyridine | n-BuLi, THF, -78 °C, then E | 3-Substituted-2-methoxypyridine | Regioselective |
This table provides examples of selective reactions on closely related pyridine derivatives to illustrate the potential reactivity of this compound.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation
Specific experimental NMR data for 5-Bromo-2-(3-methoxypropoxy)pyridine, which is crucial for the definitive assignment of its chemical structure, is not available in the searched resources. This includes proton (¹H) NMR, carbon-13 (¹³C) NMR, and various two-dimensional NMR techniques.
Proton (¹H) NMR Spectral Analysis and Proton Connectivity Mapping
A detailed ¹H NMR spectral analysis, including chemical shifts, coupling constants, and multiplicity for each proton in this compound, has not been reported in the available literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
Advanced 2D NMR studies such as COSY, HSQC, and HMBC, which are instrumental in confirming the connectivity and complete structural assignment of complex molecules, have not been published for this specific compound.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Comprehensive mass spectrometry data, which is vital for confirming the molecular weight and elucidating the fragmentation patterns of this compound, is not present in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS)
There are no available high-resolution mass spectrometry (HRMS) data to provide an accurate mass measurement and confirm the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Information regarding tandem mass spectrometry (MS/MS) analysis, which would offer detailed insights into the compound's structure through controlled fragmentation, is not available in the public domain.
Due to the absence of this foundational data, a detailed article on the advanced spectroscopic and analytical characterization of this compound cannot be generated at this time.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations
There is no specific Infrared (IR) spectroscopy data available in the public domain for this compound. Therefore, a detailed analysis of its key functional groups and bond vibrations based on experimental spectra cannot be provided.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangement
No X-ray crystallography studies have been published for this compound. Consequently, information regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement is not available.
Chromatographic Techniques for Purity Assessment and Separation of Isomers/Impurities
Specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for the purity assessment and separation of potential isomers or impurities of this compound have not been detailed in the available scientific literature. As a result, retention times, mobile phases, stationary phases, and other chromatographic parameters for this compound cannot be reported.
While data exists for structurally related compounds, such as 5-bromo-2-methoxypyridine (B44785), the strict focus of this article on this compound precludes the inclusion of such information. The scientific community has not yet published the specific analytical characterizations requested for this compound.
Computational and Theoretical Investigations of 5 Bromo 2 3 Methoxypropoxy Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. niscpr.res.inaps.org This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 5-Bromo-2-(3-methoxypropoxy)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. nih.gov This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure.
Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Value |
|---|---|
| C-Br Bond Length (Å) | ~1.90 |
| C-O (ring) Bond Length (Å) | ~1.35 |
| O-C (side chain) Bond Length (Å) | ~1.43 |
| C-N-C Bond Angle (°) | ~117 |
| C-C-Br Bond Angle (°) | ~119 |
While DFT is highly efficient, ab initio methods, such as Møller–Plesset (MP2) perturbation theory, offer a higher level of theoretical accuracy for certain properties, albeit at a greater computational cost. mostwiedzy.pl These methods are derived directly from theoretical principles without the inclusion of experimental data. For this compound, ab initio calculations can provide highly accurate predictions of energetic properties like the enthalpy of formation and spectroscopic data such as vibrational frequencies (IR and Raman spectra). nih.gov Comparing these theoretical spectra with experimental results can help confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds within the molecule. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. tandfonline.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity.
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-rich pyridine (B92270) ring and oxygen atoms are expected to feature prominently in the HOMO, while the LUMO may be distributed over the pyridine ring and the bromine atom.
Table 2: Illustrative Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Value (eV) |
|---|---|---|
| EHOMO | - | -6.5 |
| ELUMO | - | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |
| Electrophilicity Index (ω) | μ2 / 2η | 2.79 |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxypropoxy side chain, due to the presence of lone pairs of electrons. researchgate.net These areas represent the primary sites for interactions with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom's region would show a complex potential due to the σ-hole phenomenon, influencing its ability to form halogen bonds.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations explore its dynamic behavior, which is particularly important for molecules with flexible components.
The 3-methoxypropoxy side chain of this compound is flexible due to the presence of several single bonds. This flexibility allows the side chain to adopt numerous conformations, each with a different energy. A conformational analysis is performed to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.
This analysis involves systematically rotating the dihedral angles of the side chain and calculating the energy of each resulting conformation using molecular mechanics or quantum chemical methods. The results are often visualized as a potential energy surface or landscape, which maps the energy as a function of the rotational angles. Identifying the global minimum on this surface corresponds to finding the most probable conformation of the molecule in its ground state. Understanding the conformational preferences of the side chain is crucial as it can significantly impact how the molecule interacts with other molecules, such as receptors or enzymes, in a biological context.
Molecular Docking Studies for Conceptual Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand might interact with a biological target. Despite the utility of this approach, dedicated molecular docking studies for this compound are not found in the current body of scientific literature. While studies on other brominated pyridine compounds have explored their potential as inhibitors for various enzymes, this specific molecule remains unexamined in this context.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. However, a search of scholarly databases indicates that such predictive studies have not been published for this compound. While general principles of NMR and IR spectroscopy can be applied to estimate the expected spectral features of this molecule, specific, computationally derived data sets are absent from the literature.
Reaction Mechanism Elucidation through Computational Transition State Theory
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational transition state theory is a valuable tool for mapping the energy landscape of a reaction, identifying transition states, and calculating reaction rates. This type of in-depth mechanistic analysis for reactions involving this compound has not been a subject of published research. Consequently, detailed computational insights into its reactivity, potential reaction pathways, and the energetics of its transformations are currently unavailable.
Medicinal Chemistry and Biological Activity Studies in Vitro and Target Focused
Design Rationale for 5-Bromo-2-(3-methoxypropoxy)pyridine as a Lead Compound
The design of this compound as a potential lead compound can be rationalized by dissecting its key structural components: the pyridine (B92270) core, the bromo substituent, and the methoxypropoxy side chain.
The Pyridine Scaffold : The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and metabolic stability. nih.gov This core is present in numerous drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov
The 5-Bromo Substituent : Halogen atoms, particularly bromine, are often incorporated into drug candidates to modulate their physicochemical properties. The bromine atom at the 5-position can influence the compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, it can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. The position and nature of halogen substituents have been shown to impact the antiproliferative activity of pyridine derivatives. nih.gov
The combination of these features could position this compound as a starting point for the development of inhibitors for various enzyme families or as ligands for specific receptors.
In Vitro Screening Methodologies for Biological Activity
To elucidate the biological activity of a novel compound like this compound, a hierarchical screening approach is typically employed, starting with broad-based assays and progressing to more specific, target-oriented studies.
If the compound is designed to target a specific enzyme, its inhibitory activity would be quantified using enzyme inhibition assays. For instance, if targeting a protein kinase, a common target for pyridine-containing molecules, an in vitro kinase assay would be performed. This would involve incubating the enzyme with its substrate (e.g., a peptide and ATP) and varying concentrations of the test compound. The enzyme activity would be measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) would be determined.
Further kinetic studies would be conducted to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Should the compound be designed to interact with a specific receptor, such as a G-protein coupled receptor (GPCR) or a nicotinic acetylcholine (B1216132) receptor (nAChR), its binding affinity would be determined. nih.gov This is often done using radioligand binding assays, where a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. Studies on 5-substituted pyridine analogues have shown that modifications at this position can significantly impact binding affinity to nAChRs. nih.gov
Following in vitro biochemical assays, the activity of the compound is assessed in a more biologically relevant context using cell-based assays. These assays can confirm that the compound is cell-permeable and can engage its target within a cellular environment. For example, if the compound is a putative anticancer agent, its antiproliferative activity would be evaluated against a panel of human cancer cell lines. nih.gov The concentration that inhibits 50% of cell growth (GI50) would be determined.
Further cell-based assays could investigate the compound's effect on specific signaling pathways. For instance, if the compound is a tubulin polymerization inhibitor, its ability to induce cell cycle arrest at the G2/M phase could be assessed by flow cytometry. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Once an initial hit is identified, SAR studies are conducted by synthesizing and testing a series of analogues to understand how different structural modifications impact biological activity. For this compound, SAR exploration would likely focus on three key areas:
Modification of the 5-position : The bromo group could be replaced with other halogens (Cl, F), small alkyl groups, or hydrogen bond donors/acceptors to probe the steric and electronic requirements of the binding pocket.
Variation of the 2-alkoxy side chain : The length of the propoxy chain could be altered, and the terminal methoxy (B1213986) group could be replaced with other functionalities (e.g., hydroxyl, amino, or small cyclic groups) to optimize interactions with the target.
The following is a hypothetical SAR table for a series of analogues based on this compound, illustrating how activity might change with structural modifications against a hypothetical protein kinase.
| Compound | R1 (5-position) | R2 (side chain) | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| 1 (Parent) | Br | -O(CH2)3OCH3 | 500 |
| 2 | Cl | -O(CH2)3OCH3 | 750 |
| 3 | CH3 | -O(CH2)3OCH3 | 1200 |
| 4 | Br | -O(CH2)2OCH3 | 250 |
| 5 | Br | -O(CH2)3OH | 150 |
Exploration of Molecular Targets and Biological Pathways
Given the prevalence of the pyridine scaffold in medicinal chemistry, this compound could potentially interact with a wide range of biological targets. Pyridine derivatives have been reported to exhibit a broad spectrum of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory effects. nih.gov
Potential molecular targets could include:
Protein kinases : Many kinase inhibitors feature a substituted pyridine core.
Tubulin : Some pyridine-bridged compounds act as inhibitors of tubulin polymerization, disrupting the formation of the tumor vasculature. acs.org
G-protein coupled receptors (GPCRs) : The structural features of the compound could allow it to bind to various GPCRs.
Ion channels : As mentioned, substituted pyridines have been shown to modulate the activity of nicotinic acetylcholine receptors. nih.gov
Identifying the specific molecular target(s) of this compound would require further investigation using techniques such as affinity chromatography, proteomics, or computational docking studies. Once a target is identified, further research would focus on elucidating the biological pathway that is modulated by the compound, ultimately leading to its observed physiological effects.
Mechanistic Insights into Biological Action at the Molecular Level
Given the absence of studies on its interaction with specific biological targets, there are no mechanistic insights into the biological action of this compound at the molecular level. The molecular basis for any potential pharmacological activity of this compound remains to be elucidated.
Applications in Specialized Chemical and Material Science Fields
Role as a Key Synthetic Intermediate in the Production of Advanced Pharmaceutical Candidates
The primary and most well-documented application of 5-Bromo-2-(3-methoxypropoxy)pyridine is its function as a crucial intermediate in the synthesis of advanced therapeutic agents. Its structure is particularly suited for creating complex molecules targeting specific biological pathways. The bromine atom at the 5-position of the pyridine (B92270) ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the strategic introduction of diverse molecular fragments.
A significant example of its use is in the development of modulators for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical in regulating circadian rhythms and metabolism, making them attractive targets for treating sleep disorders and metabolic diseases like diabetes. In a patent filed by GlaxoSmithKline, this compound is cited as a key starting material for the synthesis of potent REV-ERBα modulators.
The synthesis involves a Suzuki coupling reaction where this compound is reacted with a suitable boronic acid or boronic ester derivative in the presence of a palladium catalyst. This reaction efficiently forms a new carbon-carbon bond, linking the pyridine core to another aromatic system and constructing the foundational scaffold of the final active pharmaceutical ingredient.
Table 1: Application in Pharmaceutical Synthesis
| Intermediate Compound | Reaction Type | Resulting Compound Class | Therapeutic Target |
| This compound | Suzuki Coupling | N-arylpyrrolidinone derivatives | REV-ERBα / REV-ERBβ |
This role as a pivotal intermediate underscores the compound's importance in drug discovery, enabling the construction of complex and highly specific therapeutic candidates.
Potential as a Building Block in Agrochemical Research and Development
While the broader class of brominated pyridine derivatives is frequently utilized in the agrochemical industry to create novel herbicides, fungicides, and insecticides, specific documented applications of this compound in this sector are not widely reported in current scientific literature. The structural motifs present in the molecule—a halogenated pyridine ring—are common in many active agrochemical compounds, suggesting its potential as a scaffold. However, dedicated research demonstrating its direct integration into new crop protection agents has yet to be published.
Integration into Functional Materials (e.g., conductive polymers, optical materials, coatings)
Substituted pyridines are of growing interest in material science for the development of functional materials. They can be incorporated into the backbones of conductive polymers or used to create organic light-emitting diode (OLED) materials due to their electronic properties. The presence of a bromine atom on this compound offers a reactive site for polymerization reactions, such as Sonogashira or Stille couplings. In theory, this could allow for its integration into conjugated polymer chains for applications in organic electronics. However, there is currently a lack of specific research studies or patents that demonstrate the successful incorporation of this compound into functional materials like conductive polymers, optical materials, or specialized coatings.
Utility in Ligand Design for Catalysis
Pyridine-containing molecules are fundamental in coordination chemistry and are often used as ligands for a variety of metal catalysts. The nitrogen atom of the pyridine ring provides a lone pair of electrons capable of coordinating to a metal center. The substituents on the ring can be modified to fine-tune the steric and electronic properties of the resulting catalyst, influencing its activity, selectivity, and stability.
This compound could theoretically serve as a precursor for more complex ligands. The bromo group can be replaced through various cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating groups. Despite this theoretical potential, the utility of this compound specifically for designing and synthesizing ligands for catalytic applications is not an area that has been explored in detail within published research.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. ijarsct.co.innih.gov Future research on 5-Bromo-2-(3-methoxypropoxy)pyridine will likely focus on developing synthetic routes that are not only high-yielding but also eco-friendly. researchgate.net
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.in
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, purity, and safety, particularly for large-scale production.
Novel Catalysts: The development of biocatalysts or earth-abundant metal catalysts (e.g., iron) can replace hazardous or expensive reagents, contributing to a more sustainable process. rsc.org
Green Solvents: The use of benign solvents like water, supercritical fluids, or deep eutectic solvents can minimize the environmental impact associated with traditional organic solvents. ijarsct.co.in
These sustainable approaches are not merely about environmental responsibility; they often lead to more efficient and cost-effective syntheses, which is crucial for the progression of any compound from laboratory-scale research to potential commercial viability. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven decision-making. nih.govnih.gov For this compound, these technologies can be employed to design novel analogues with optimized properties.
ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, virtual compounds. research.googlemdpi.com This predictive power allows researchers to:
Identify Promising Candidates: AI can screen vast virtual libraries of molecules to identify those with the highest probability of being active against a specific biological target. acm.org
Predict Physicochemical Properties: Models can forecast crucial properties like solubility, permeability, and metabolic stability, helping to prioritize compounds with favorable drug-like characteristics. research.googlearxiv.org
De Novo Design: Generative AI models can design entirely new molecules based on desired activity and property profiles, exploring chemical space that might not be intuitively accessible to medicinal chemists.
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising strategy. mdpi.com
The this compound scaffold can serve as a template for designing multi-target-directed ligands (MTDLs). acs.org Future research in this area would involve:
Rational Design: Integrating pharmacophores from known ligands of different targets into a single molecule based on the 5-bromo-2-alkoxypyridine core.
Computational Modeling: Using molecular docking and other computational tools to predict the binding of designed MTDLs to multiple targets.
Biological Evaluation: Screening the synthesized compounds against a panel of relevant biological targets to identify true multi-target activity.
This approach could lead to the development of more effective therapies with potentially improved efficacy and a lower propensity for drug resistance.
Advanced In Vitro Biological Profiling Techniques
To fully understand the therapeutic potential of analogues derived from this compound, comprehensive biological profiling is essential. Advances in in vitro screening technologies allow for the rapid and efficient evaluation of large numbers of compounds against a wide array of biological targets.
Future research will benefit from techniques such as:
High-Throughput Screening (HTS): Automated systems can test thousands of compounds per day in miniaturized assays, enabling the rapid identification of "hits" from large compound libraries.
High-Content Screening (HCS): This image-based technology allows for the simultaneous measurement of multiple cellular parameters, providing a more detailed understanding of a compound's biological effects.
Phenotypic Screening: Instead of focusing on a specific target, phenotypic screens identify compounds that produce a desired effect in a cellular or disease model, which can lead to the discovery of novel mechanisms of action. nih.gov
DNA-Encoded Libraries (DELs): This technology allows for the synthesis and screening of massive libraries of compounds (billions of molecules), where each compound is tagged with a unique DNA barcode for identification. nih.gov
These advanced profiling methods will be instrumental in uncovering the full spectrum of biological activities for new pyridine (B92270) derivatives and identifying the most promising candidates for further development. researchgate.net
Computational Drug Discovery Pipelines for Deriving Optimized Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. cmjpublishers.com For this compound, establishing an integrated computational pipeline can streamline the process of designing and optimizing analogues.
Such a pipeline would typically involve:
Target Identification and Validation: Using bioinformatics and systems biology to identify promising biological targets.
Molecular Docking: Simulating the binding of virtual compounds to the three-dimensional structure of a target protein to predict binding affinity and mode. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity to guide the design of more potent analogues. nih.gov
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to identify potential liabilities early in the discovery process. tandfonline.com
Molecular Dynamics Simulations: Simulating the dynamic behavior of a ligand-protein complex over time to assess the stability of the interaction. nih.gov
By integrating these computational approaches, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby optimizing the allocation of resources and accelerating the discovery of novel therapeutic agents derived from the this compound scaffold. figshare.com
Q & A
Basic: What synthetic strategies are effective for introducing alkoxy groups (e.g., 3-methoxypropoxy) onto pyridine rings, and how is regioselectivity controlled?
Answer:
The introduction of alkoxy groups to pyridine derivatives typically involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling reactions. For example:
- SNAr Reactions : Electron-deficient pyridine rings (e.g., brominated derivatives) react with alkoxide nucleophiles under basic conditions. Regioselectivity is influenced by the position of electron-withdrawing substituents (e.g., bromine at the 5-position) activating specific ring positions .
- Buchwald-Hartwig Amination/Coupling : Palladium catalysts enable cross-coupling of aryl halides with alkoxy groups, though this method is less common for alkoxy introduction compared to amine groups .
Key Consideration : Use directing groups (e.g., methoxy) or steric effects to control regioselectivity. For instance, bulky alkoxypropoxy groups may favor substitution at less hindered positions .
Advanced: How do steric and electronic effects of the 3-methoxypropoxy group influence reactivity in cross-coupling reactions?
Answer:
- Electronic Effects : The electron-donating methoxy group in 3-methoxypropoxy increases electron density at adjacent positions, potentially deactivating the pyridine ring toward electrophilic substitution but activating it for nucleophilic or oxidative coupling.
- Steric Effects : The propoxy chain introduces steric hindrance, which can slow down reactions at the 2-position but stabilize intermediates in Suzuki-Miyaura couplings by preventing undesired side interactions .
Methodological Insight : Computational studies (e.g., DFT calculations) can map charge distribution and steric maps to predict reaction sites. Experimental validation via substituent scrambling (e.g., isotopic labeling) is recommended .
Basic: Which spectroscopic techniques are optimal for confirming the structure and substitution pattern of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (-OCH₃) protons appear as singlets (~δ 3.3–3.5 ppm). The propoxy chain’s methylene protons split into multiplets (δ 1.7–2.1 ppm for CH₂, δ 3.4–3.7 ppm for OCH₂) .
- ¹³C NMR : The bromine-bearing carbon (C-5) shows deshielding (~δ 110–120 ppm). Methoxy carbons resonate at ~δ 55–60 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (1050–1250 cm⁻¹) and aromatic C-Br (650–800 cm⁻¹) confirm functional groups .
Advanced: What computational approaches predict reaction pathways for nucleophilic substitution in this compound?
Answer:
- Density Functional Theory (DFT) : Models transition states and intermediates for SNAr reactions. For example, calculate activation energies for substitution at C-2 vs. C-6 positions to identify preferential pathways .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., polar aprotic solvents like DMF) on reaction rates and intermediate stability. Correlate with experimental kinetic data to validate models .
Basic: How can purification be optimized post-synthesis to achieve high-purity yields?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate brominated byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How to resolve contradictions in bromine displacement yields across studies?
Answer:
- Parameter Screening : Test solvent polarity (e.g., DMSO vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. Polar aprotic solvents enhance nucleophilicity but may destabilize intermediates .
- Catalyst Optimization : For metal-catalyzed reactions, screen Pd ligands (e.g., XPhos vs. SPhos) to improve turnover and reduce side reactions.
Basic: What are the documented applications of this compound in pharmaceutical intermediates?
Answer:
Bromopyridines with alkoxy groups serve as precursors for:
- Kinase Inhibitors : The 3-methoxypropoxy group mimics natural substrates in ATP-binding pockets.
- Antimicrobial Agents : Bromine facilitates further functionalization (e.g., Suzuki coupling) to introduce heterocyclic moieties .
Advanced: How does the methoxypropoxy group affect stability under storage, and what degradation products form?
Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) reveal hydrolysis of the propoxy chain to form 3-hydroxypropoxy derivatives.
- Analytical Monitoring : Use LC-MS to detect degradation products (e.g., dealkylated pyridines). Stabilize with inert atmospheres (N₂) and desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
